Methyl 2-(4-(hydroxymethyl)phenyl)acetate

Descripción

Molecular Architecture and Functional Group Analysis

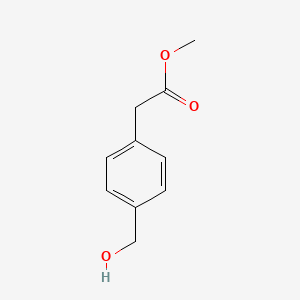

This compound exhibits a distinctive molecular architecture characterized by a para-substituted benzene ring bearing both hydroxymethyl and acetate functional groups. The compound possesses a molecular weight of 180.2 grams per mole and displays the molecular formula C₁₀H₁₂O₃, indicating the presence of ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The structural framework consists of a central benzene ring substituted at the para position with a hydroxymethyl group (-CH₂OH) and connected to a methyl acetate moiety through a methylene bridge.

The International Union of Pure and Applied Chemistry name for this compound is methyl [4-(hydroxymethyl)phenyl]acetate, reflecting its systematic nomenclature based on the acetate ester derivative of 4-(hydroxymethyl)phenylacetic acid. The compound is also registered under Chemical Abstracts Service number 155380-11-3, providing a unique identifier for this specific molecular structure. The simplified molecular-input line-entry system representation is COC(=O)CC1=CC=C(C=C1)CO, which clearly delineates the connectivity pattern of atoms within the molecule.

The functional group analysis reveals three distinct reactive sites within the molecular structure. The primary hydroxyl group (-OH) attached to the benzyl position provides sites for hydrogen bonding interactions and potential derivatization reactions. The ester carbonyl group (C=O) serves as an electrophilic center susceptible to nucleophilic attack during hydrolysis or transesterification reactions. The aromatic benzene ring system contributes to the overall stability of the molecule while providing opportunities for electrophilic aromatic substitution reactions at the ortho and meta positions relative to the existing substituents.

The three-dimensional molecular geometry adopts a configuration where the hydroxymethyl group and the acetate side chain are positioned para to each other on the benzene ring. This arrangement minimizes steric hindrance while maximizing the stability of the overall molecular conformation. The methylene bridge connecting the benzene ring to the acetate group allows for rotational freedom, enabling the molecule to adopt various conformational states depending on the surrounding chemical environment.

Comparative Analysis with Structural Analogues

The structural comparison between this compound and its analogues reveals significant insights into the influence of different substituent groups on molecular properties and reactivity patterns. Methyl 2-(4-formylphenyl)acetate represents a closely related structural analogue where the hydroxymethyl group is replaced with a formyl group (-CHO). This substitution results in a molecular formula of C₁₀H₁₀O₃ with a molecular weight of 178.185 grams per mole, indicating the loss of two hydrogen atoms compared to the hydroxymethyl derivative.

The presence of the formyl group in methyl 2-(4-formylphenyl)acetate introduces a highly electrophilic carbonyl carbon that is susceptible to nucleophilic addition reactions, contrasting with the relatively inert hydroxymethyl group in the parent compound. The physical properties also differ significantly, with methyl 2-(4-formylphenyl)acetate exhibiting a higher boiling point of 285.4 ± 15.0 degrees Celsius at 760 millimeters of mercury and a density of 1.2 ± 0.1 grams per cubic centimeter. These elevated values reflect the increased intermolecular interactions resulting from the polar carbonyl group.

| Property | This compound | Methyl 2-(4-formylphenyl)acetate | Methyl 2-(4-(bromomethyl)phenyl)acetate |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₀O₃ | C₁₀H₁₁BrO₂ |

| Molecular Weight (g/mol) | 180.2 | 178.185 | 243.1 |

| CAS Number | 155380-11-3 | 96524-70-8 | 7398-42-7 |

| Boiling Point (°C) | - | 285.4 ± 15.0 | 290.6 ± 20.0 |

| Density (g/cm³) | - | 1.2 ± 0.1 | 1.415 ± 0.06 |

Methyl 2-(4-(bromomethyl)phenyl)acetate represents another significant structural analogue where the hydroxyl group is replaced with a bromine atom, resulting in the molecular formula C₁₀H₁₁BrO₂. This halogenated derivative exhibits a substantially higher molecular weight of 243.1 grams per mole due to the presence of the heavy bromine atom. The bromomethyl substituent introduces a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.

The comparative analysis reveals that the bromomethyl analogue possesses enhanced density values of 1.415 ± 0.06 grams per cubic centimeter and an elevated boiling point of 290.6 ± 20.0 degrees Celsius. These increased physical properties result from the significant mass contribution of the bromine atom and the enhanced van der Waals interactions between molecules. The refractive index of 1.552 for the bromomethyl derivative indicates increased optical density compared to the hydroxymethyl parent compound.

The reactivity patterns among these structural analogues demonstrate the profound influence of substituent groups on chemical behavior. While this compound exhibits moderate reactivity primarily through hydrogen bonding interactions and ester hydrolysis, the formyl analogue shows enhanced electrophilic character suitable for aldol condensations and reductive aminations. The bromomethyl derivative displays the highest reactivity among the three compounds, readily participating in nucleophilic substitution reactions and serving as an effective alkylating agent.

Crystallographic Data and Conformational Studies

The crystallographic investigation of this compound and related compounds provides crucial insights into the solid-state molecular arrangements and intermolecular interactions. While specific crystallographic data for the target compound was not directly available in the search results, related structural studies on similar hydroxymethyl-substituted aromatic compounds offer valuable comparative information. The crystal structure analysis of related compounds reveals the importance of hydrogen bonding networks in determining the overall packing arrangements within the crystal lattice.

In analogous hydroxymethyl-containing aromatic systems, the hydroxyl groups typically participate in extensive hydrogen bonding networks that significantly influence the crystal packing motifs. These interactions often result in the formation of centrosymmetric dimers through carbon-hydrogen to oxygen intermolecular hydrogen bonds, generating specific graph set patterns such as R₂²(18) motifs. The presence of both hydroxyl and ester functional groups in this compound suggests similar hydrogen bonding capabilities that would contribute to the stabilization of the crystal structure.

Conformational studies reveal that the flexible nature of the methylene bridge connecting the aromatic ring to the acetate group allows for multiple conformational states. The rotational freedom around the carbon-carbon single bond enables the molecule to adopt various orientations, with the preferred conformation being influenced by intramolecular interactions and environmental factors. Computational analyses suggest that the most stable conformations minimize steric clashes while maximizing favorable electrostatic interactions between functional groups.

The hydroxymethyl substituent at the para position introduces additional conformational considerations due to the rotational freedom around the carbon-oxygen bond of the hydroxyl group. This flexibility allows the hydroxyl hydrogen to orient in different directions, potentially forming intramolecular hydrogen bonds with the ester carbonyl oxygen under certain conditions. Such intramolecular interactions can significantly influence the overall molecular geometry and stability of different conformational states.

Temperature-dependent conformational studies indicate that increased thermal energy promotes rotational motion around the flexible bonds, leading to a dynamic equilibrium between different conformational states. The energy barriers for conformational interconversion are typically low enough to allow rapid exchange at room temperature, resulting in conformationally averaged properties in solution-phase studies. These dynamic characteristics are important considerations for understanding the compound's behavior in various chemical and biological environments.

Computational Chemistry Insights

Computational chemistry investigations provide detailed insights into the electronic structure and molecular properties of this compound through density functional theory calculations and molecular orbital analysis. The electronic configuration reveals the distribution of electron density throughout the molecular framework, highlighting the regions of highest and lowest electron availability. The aromatic benzene ring system exhibits characteristic delocalized π-electron density, contributing to the overall stability and chemical inertness of the aromatic core.

Density functional theory calculations indicate that the highest occupied molecular orbital primarily resides on the aromatic ring system with significant contributions from the para-substituted hydroxymethyl group. This orbital distribution suggests that the aromatic ring and hydroxymethyl substituent represent the most electron-rich regions of the molecule, making them potential sites for electrophilic attack during chemical reactions. The lowest unoccupied molecular orbital shows significant localization on the ester carbonyl group, confirming its role as the primary electrophilic center for nucleophilic addition reactions.

The molecular electrostatic potential calculations reveal distinct regions of positive and negative charge distribution across the molecular surface. The oxygen atoms of both the hydroxyl and ester carbonyl groups exhibit significant negative electrostatic potential, indicating their capacity for hydrogen bond acceptance and coordination with electron-deficient species. Conversely, the hydrogen atoms attached to the aromatic ring and the hydroxyl group display positive electrostatic potential, suggesting their potential for hydrogen bond donation and electrophilic interactions.

Frontier molecular orbital analysis provides insights into the compound's reactivity patterns and electronic excitation properties. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital influences the compound's electronic stability and optical absorption characteristics. A relatively large energy gap typically indicates enhanced chemical stability and reduced reactivity toward radical reactions, while also affecting the compound's ultraviolet absorption properties.

Vibrational frequency calculations predict the characteristic infrared absorption bands associated with specific functional groups within the molecule. The hydroxyl group is expected to exhibit a broad absorption band in the 3200-3600 wavenumber region due to oxygen-hydrogen stretching vibrations, while the ester carbonyl group should display a sharp absorption around 1735 wavenumbers. These computational predictions serve as valuable tools for experimental verification and structural confirmation through spectroscopic methods.

Propiedades

IUPAC Name |

methyl 2-[4-(hydroxymethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDQUDYCTIKKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503105 | |

| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155380-11-3 | |

| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known by its CAS number 12575321, is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C10H12O3

- Molecular Weight : 184.20 g/mol

- Density : 1.271 g/cm³

- Boiling Point : 357.84 °C

- Melting Point : 131-134 °C

This compound exhibits various biochemical properties that influence its biological activity:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may exhibit biological activity.

- Protein Binding : The compound can bind to serum proteins like albumin, affecting its distribution and bioavailability in biological systems.

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.

- Gene Expression : this compound alters the expression of genes related to oxidative stress and inflammation, impacting cellular metabolism and function.

The biological activity of this compound is primarily attributed to its binding interactions with biomolecules:

- Enzyme Inhibition/Activation : Depending on the context, it may act as an inhibitor or activator of specific kinases involved in signaling pathways.

- Transcription Factor Interaction : It can induce changes in gene expression by interacting with transcription factors.

Dosage Effects and Toxicity

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal biological effects observed.

- High Doses : Significant biological activity; however, high doses have been associated with toxicity, including liver damage and oxidative stress.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to metabolites that may possess distinct biological activities. This metabolism can influence energy production and detoxification processes within cells.

Transport and Distribution

This compound's transport across cell membranes is facilitated by specific transporters. Its distribution within tissues can be affected by its binding to proteins like albumin, which influences its pharmacokinetics and overall activity in vivo.

Subcellular Localization

The localization of this compound within cells may affect its functionality:

- Mitochondrial Localization : Potential localization to mitochondria could influence energy production processes.

- Interaction with Organelles : Its localization may also dictate interactions with other biomolecules, thereby modulating its biological activity.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit selective inhibition against cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

- Inflammation Modulation : Studies have shown that this compound can reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Key Observations:

- Polarity and Solubility : The hydroxymethyl group in the target compound enhances polarity compared to methyl or methoxy analogs, improving solubility in polar solvents.

- Reactivity: Methoxyimino derivatives (e.g., 490-M24) exhibit distinct reactivity due to the electron-withdrawing imine group, enabling participation in cycloaddition or nucleophilic substitution reactions .

Métodos De Preparación

Preparation Methods

Esterification of 2-(4-(hydroxymethyl)phenyl)acetic Acid

The most established method for synthesizing Methyl 2-(4-(hydroxymethyl)phenyl)acetate is the acid-catalyzed esterification of 2-(4-(hydroxymethyl)phenyl)acetic acid with methanol.

Reaction Scheme

$$

\text{2-(4-(hydroxymethyl)phenyl)acetic acid} + \text{methanol} \xrightarrow{\text{p-toluenesulfonic acid}} \text{this compound} + \text{water}

$$

Detailed Procedure

- Reactants :

- 2-(4-(hydroxymethyl)phenyl)acetic acid (1.2 g, 7.2 mmol)

- Methanol (20 mL)

- p-Toluenesulfonic acid (70 mg, 0.41 mmol)

- Conditions :

- Reflux under inert (N₂) atmosphere

- Reaction time: 13 hours

- Workup :

- Cool to room temperature

- Concentrate under reduced pressure

- Extract with ether

- Wash organic phase with brine

- Dry over anhydrous sodium sulfate

- Purify by silica gel column chromatography (EtOAc/Hex = 1/5)

- Yield : 1.15 g (88%) as a colorless oil

Data Table: Esterification Method

| Parameter | Value/Condition |

|---|---|

| Starting Material | 2-(4-(hydroxymethyl)phenyl)acetic acid |

| Alcohol | Methanol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Methanol |

| Reaction Atmosphere | Nitrogen (inert) |

| Temperature | Reflux |

| Reaction Time | 13 hours |

| Yield | 88% |

| Purification | Column chromatography (EtOAc/Hex 1:5) |

Alternative Esterification Approaches

Other acid catalysts, such as sulfuric acid, can also be used for the esterification of 4-(hydroxymethyl)phenylacetic acid with methanol. The general principle remains similar, with the acid facilitating the nucleophilic attack of methanol on the carboxylic acid.

- Advantages : Readily available reagents, straightforward workup.

- Considerations : Strong acids may require careful handling and neutralization post-reaction.

Methylation of 4-(hydroxymethyl)phenylacetic Acid

An alternative approach involves methylating the carboxylic acid group directly using methylating agents such as iodomethane or (trimethylsilyl)diazomethane in the presence of a base. This method is more commonly used when the substrate is sensitive to acidic conditions.

General Procedure

- Reactants : 4-(hydroxymethyl)phenylacetic acid, methylating agent (e.g., iodomethane)

- Base : Potassium carbonate or similar

- Solvent : Aprotic solvent (e.g., acetone)

- Conditions : Room temperature to mild heating

- Yield : Typically high, but specific data for this compound are limited in the literature.

Data Table: Methylation Method

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-(hydroxymethyl)phenylacetic acid |

| Methylating Agent | Iodomethane or (trimethylsilyl)diazomethane |

| Base | Potassium carbonate |

| Solvent | Acetone or similar |

| Temperature | Room temperature to mild heating |

| Reaction Time | Several hours (varies) |

| Yield | High (exact data not specified) |

| Purification | Standard extraction and chromatography |

Industrial Considerations

For large-scale synthesis, continuous flow reactors may be employed to enhance efficiency and control over reaction parameters such as temperature, pressure, and catalyst concentration. This approach can improve yield and reproducibility while minimizing byproduct formation.

Raw Materials and Reagents

| Raw Material | Role in Synthesis |

|---|---|

| 2-(4-(hydroxymethyl)phenyl)acetic acid | Main precursor |

| Methanol | Alcohol for esterification |

| p-Toluenesulfonic acid/sulfuric acid | Acid catalyst |

| Iodomethane/(trimethylsilyl)diazomethane | Methylating agent |

| Potassium carbonate | Base for methylation |

| Ether, brine, sodium sulfate | Workup and purification |

Summary of Research Findings

- The acid-catalyzed esterification of 2-(4-(hydroxymethyl)phenyl)acetic acid with methanol is the most widely reported and efficient method, achieving yields up to 88% under optimized conditions.

- Methylation of the acid using iodomethane or similar agents provides an alternative for acid-sensitive substrates, though specific yield data for this compound are less frequently reported.

- Industrial synthesis may utilize continuous flow reactors to improve scalability and reproducibility.

- The choice of method depends on substrate sensitivity, desired scale, and available equipment.

Q & A

Q. Optimization Strategies :

- Temperature control : Higher temperatures (reflux) improve reaction rates but may require inert atmospheres to avoid oxidation.

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of carbonyl groups .

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Solvent | Methanol, Ethanol | |

| Temperature | 60–80°C (reflux) | |

| Catalyst | H₂SO₄, BF₃·Et₂O | |

| Reaction Time | 6–12 hours |

Which analytical techniques are critical for confirming the structure and purity of this compound, and what are the diagnostic spectral markers?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 3.6–3.8 ppm (methoxy group), δ 4.6–4.8 ppm (hydroxymethyl CH₂), and aromatic protons (δ 6.8–7.4 ppm) .

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 60–65 ppm (methoxy carbon), and 65–70 ppm (hydroxymethyl carbon) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.2 (C₁₀H₁₂O₃) with fragmentation patterns confirming ester cleavage .

Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

How can researchers address discrepancies in crystallographic data during the structural elucidation of derivatives?

Methodological Answer:

Q. Table 2: SHELX Features for Problematic Data

| Issue | SHELX Solution | Reference |

|---|---|---|

| Twinning | TWIN/BASF commands | |

| Disorder | PART/SUMP restraints | |

| Weak Data | SWAT weighting scheme |

What methodologies are employed to investigate hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- X-ray Diffraction : Collect high-resolution data (≤ 0.8 Å) to resolve H-atom positions .

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like R₂²(8) rings .

- Software Tools :

Example : A study on similar esters revealed chains (C(4)) and rings (R₂²(8)) dominated by O–H···O bonds .

What in vitro/in vivo approaches are used to study metabolic pathways and toxicity?

Methodological Answer:

- In Vitro Metabolism :

- Liver Microsomes : Incubate with NADPH cofactor; analyze metabolites via LC-MS/MS .

- CYP450 Inhibition Assays : Fluorescent substrates to assess enzyme interactions .

- In Vivo Toxicity :

- Acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST levels for hepatotoxicity .

Key Metabolites : Hydroxylated derivatives (e.g., 4-hydroxyphenylglycine) identified via accurate mass (<5 ppm error) .

How can enantioselective synthesis be achieved for stereoisomers?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated precursors .

- Chiral Auxiliaries : Evans oxazolidinones to induce stereochemistry during ester formation .

- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to determine enantiomeric excess (>98% ee) .

Q. Table 3: Example Asymmetric Conditions

| Parameter | Example | Reference |

|---|---|---|

| Catalyst | Ru-(S)-BINAP | |

| Solvent | Toluene | |

| Pressure | 50 bar H₂ | |

| ee Achieved | 95–99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.